![molecular formula C7H10ClN3O2 B2858057 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2361643-49-2](/img/structure/B2858057.png)
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-3-carboxylic acid” involves the reaction of azides with acetylenedicarboxylic acid ester, followed by removal of the Boc protection from the amine group, resulting in lactam cyclization .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy . For example, the IR spectrum of “methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates” shows a peak at 1706 cm^-1, corresponding to the C=O bond .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and often involve multiple steps. For instance, the synthesis of “4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine-3-carboxylic acid” involves the reaction of azides with acetylenedicarboxylic acid ester .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic Acid Hydrochloride” appears as a light orange to yellow to green powder or crystal .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A study by Flefel et al. (2018) presented the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine variants, showcasing their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, indicating moderate to good binding energies with the target protein, highlighting their potential for further pharmaceutical applications (Flefel et al., 2018).
Anticonvulsant Activities
Wang et al. (2019) described the synthesis of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole substituents and evaluated their anticonvulsant activities. The compound 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyridine showed significant efficacy, indicating the therapeutic potential of these derivatives in treating convulsive disorders (Wang et al., 2019).
Antibacterial Activity Evaluation
Xiao et al. (2014) investigated the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives. Their results indicated that some compounds exhibited promising activity against Escherichia coli and Pseudomonas aeruginosa, demonstrating the potential of triazolopyridine derivatives in antibacterial drug development (Xiao et al., 2014).
Development of Novel Anti-Diabetes Drug Leads
Mishchuk et al. (2016) prepared functionalized building blocks based on tetrahydrotriazolopyridine cores for use as privileged motifs in lead-like compound design. Among these, compounds stimulating glucagon-like peptide-1 (GLP-1) secretion were identified as novel anti-diabetes drug leads, underscoring the versatility and utility of these heterocyclic cores in medicinal chemistry (Mishchuk et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride, also known as EN300-7430501, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
EN300-7430501 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The biochemical pathways affected by EN300-7430501 are those involved in the replication of HBV. By modulating the conformation of the HBV core protein, EN300-7430501 disrupts the normal replication process of the virus . The downstream effects of this disruption are a reduction in the production of new viral particles .
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely to have similar properties to en300-7430501, was shown to inhibit hbv dna viral load when administered orally This suggests that EN300-7430501 may have good bioavailability and effective distribution within the body
Result of Action
The result of EN300-7430501’s action is a reduction in the replication of HBV, leading to a decrease in the viral load within the host . This can potentially limit the progression of the disease and reduce the symptoms experienced by the infected individual.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-6(3-5)4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKOJIOUIUAWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.